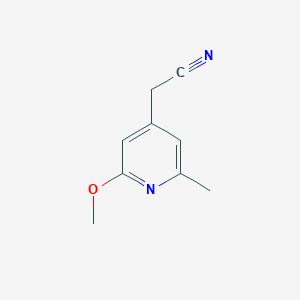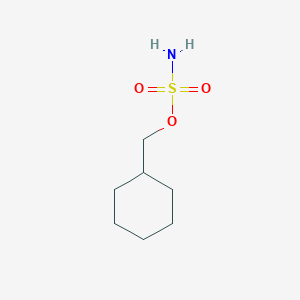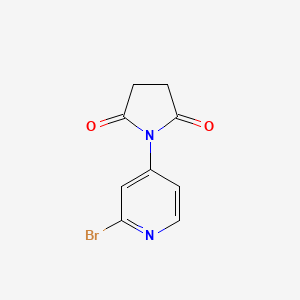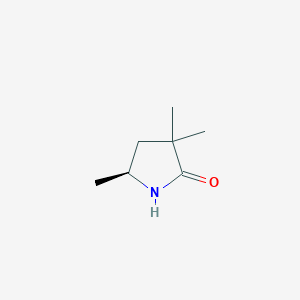
2-(2-Methoxy-6-methylpyridin-4-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxy-6-methylpyridin-4-yl)acetonitrile is a chemical compound with the molecular formula C13H14N2O. . This compound is characterized by its pyridine ring substituted with methoxy and methyl groups, and an acetonitrile group attached to the ring. It has various chemical properties that make it suitable for different applications in scientific experiments.
Métodos De Preparación
The synthesis of 2-(2-Methoxy-6-methylpyridin-4-yl)acetonitrile involves several steps. One common method includes the reaction of 2-methoxy-6-methylpyridine with a suitable acetonitrile derivative under specific conditions. The reaction typically requires a catalyst and may involve heating to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
2-(2-Methoxy-6-methylpyridin-4-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the pyridine ring are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(2-Methoxy-6-methylpyridin-4-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound may be used in studies involving biological systems to understand its interactions and effects.
Medicine: Research may explore its potential therapeutic applications or its role in drug development.
Industry: It can be used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxy-6-methylpyridin-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
2-(2-Methoxy-6-methylpyridin-4-yl)acetonitrile can be compared with other similar compounds, such as:
- 2-(2-Methoxy-4-methylpyridin-3-yl)acetonitrile
- 2-(2-Methoxy-5-methylpyridin-4-yl)acetonitrile These compounds share structural similarities but differ in the position of substituents on the pyridine ring. The uniqueness of this compound lies in its specific substitution pattern, which may influence its chemical properties and reactivity.
Propiedades
Fórmula molecular |
C9H10N2O |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
2-(2-methoxy-6-methylpyridin-4-yl)acetonitrile |
InChI |
InChI=1S/C9H10N2O/c1-7-5-8(3-4-10)6-9(11-7)12-2/h5-6H,3H2,1-2H3 |
Clave InChI |
GTDRKHGTJNEAIK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)OC)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(3-Methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13583698.png)








![Methyl({[4-(pyrrolidin-1-yl)phenyl]methyl})aminehydrochloride](/img/structure/B13583746.png)




